N-benzylidene-4-methylbenzenesulfonamide N-benzylidene-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 51608-60-7
VCID: VC8468600
InChI: InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2
Molecular Formula: C14H13NO2S
Molecular Weight: 259.33 g/mol

N-benzylidene-4-methylbenzenesulfonamide

CAS No.: 51608-60-7

Cat. No.: VC8468600

Molecular Formula: C14H13NO2S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

N-benzylidene-4-methylbenzenesulfonamide - 51608-60-7

Specification

CAS No. 51608-60-7
Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
IUPAC Name N-benzylidene-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3
Standard InChI Key HVCKVBQOKOFBFH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

N-Benzylidene-4-methylbenzenesulfonamide belongs to the sulfonamide class, featuring a sulfonyl group (-SO₂-) linked to a 4-methylbenzene ring and an imine (-N=CH-) group derived from benzaldehyde. The compound’s SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2) and InChIKey (HVCKVBQOKOFBFH-UHFFFAOYSA-N) provide precise structural descriptors . X-ray crystallographic studies of analogous N-benzyl sulfonamides reveal orthorhombic crystal systems with key bond lengths, such as S–O (1.429–1.434 Å) and S–N (1.636 Å), consistent with tetrahedral geometry around the sulfur atom .

Table 1: Physicochemical Properties of N-Benzylidene-4-Methylbenzenesulfonamide

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₂S
Molecular Weight259.324 g/mol
Melting Point112–117°C
Density1.15±0.1 g/cm³ (predicted)
Boiling Point415.7±38.0°C (predicted)
LogP3.88

Synthesis and Reaction Mechanisms

The synthesis of N-benzylidene-4-methylbenzenesulfonamide involves a two-step process. First, 4-methylbenzenesulfonyl chloride reacts with ammonia or a primary amine to form 4-methylbenzenesulfonamide. Subsequent condensation with benzaldehyde under acidic or dehydrating conditions yields the Schiff base derivative . This method parallels the benzylation of sulfonamides reported by Stenfors and Ngassa, where nucleophilic substitution or condensation drives the reaction .

For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide (a structural analog) employs benzyl bromide in an SN1-like mechanism, generating a stable benzylic carbocation intermediate . Adapting this approach, the benzylidene derivative likely forms via imine synthesis, requiring careful control of reaction conditions to avoid hydrolysis.

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